花生四烯酰乙醇酰胺

描述

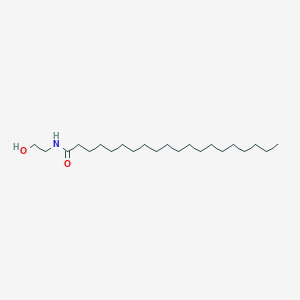

It is a derivative of icosanoic acid and ethanolamine, with the molecular formula C22H45NO2 and a molecular weight of 355.598 g/mol . This compound is known for its involvement in various biological processes and has been studied for its potential therapeutic applications.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in cellular signaling and metabolism.

Medicine: Studied for its potential neuroprotective and anti-inflammatory effects.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

作用机制

Arachidoyl Ethanolamide, also known as N-(2-hydroxyethyl)icosanamide or Anandamide (AEA), is a fatty acid neurotransmitter derived from arachidonic acid-containing membrane lipids . It has numerous biological functions and is involved in a variety of physiological and pathological processes .

Target of Action

Arachidoyl Ethanolamide primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . These receptors are densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .

Mode of Action

Arachidoyl Ethanolamide binds to the central CB1 and peripheral CB2 cannabinoid receptors . This binding initiates a G-protein signaling that triggers a number of biological pathways . It also interacts with the vanilloid TRPV1 receptor .

Biochemical Pathways

Arachidoyl Ethanolamide is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It is degraded primarily by the fatty acid amide hydrolase (FAAH) enzyme, which converts anandamide into ethanolamine and arachidonic acid . As such, inhibitors of FAAH lead to elevated anandamide levels .

Pharmacokinetics

The in vivo concentration of Arachidoyl Ethanolamide is maintained through the relative rates of synthesis and degradation . It also has a less common storage system, designed to meet high demand on short notice .

Result of Action

The resulting signaling from the interaction of Arachidoyl Ethanolamide with its receptors involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Action Environment

The action of Arachidoyl Ethanolamide can be influenced by environmental factors. For instance, inflammatory mediators such as LPS and zymosan increase its production . Moreover, it can also be metabolized by most eicosanoid biosynthetic enzymes, yielding additional lipids .

生化分析

Biochemical Properties

Arachidoyl Ethanolamide interacts with various enzymes, proteins, and other biomolecules. It binds to the central CB1 and peripheral CB2 cannabinoid receptors . By binding to these receptors, Arachidoyl Ethanolamide can mimic certain actions of natural endocannabinoids, thereby providing a model to explore the biochemical mechanisms underlying signal transduction processes associated with these lipid-derived messengers .

Cellular Effects

Arachidoyl Ethanolamide has unique bioactivities. It is a lipid mediator naturally found in animal and plant tissues . It has been reported to exhibit a variety of cannabimimetic activities in vitro and in vivo . Arachidoyl Ethanolamide binds to the central CB1 and peripheral CB2 cannabinoid receptors through which it is thought to exhibit its analgesic and anti-inflammatory effects .

Molecular Mechanism

Arachidoyl Ethanolamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the central CB1 and peripheral CB2 cannabinoid receptors . The binding of Arachidoyl Ethanolamide to these receptors can mimic certain actions of natural endocannabinoids .

Metabolic Pathways

Arachidoyl Ethanolamide is involved in several metabolic pathways. It is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid . It is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways .

准备方法

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)icosanamide can be synthesized through the reaction of icosanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of icosanoic acid, followed by nucleophilic attack by ethanolamine to form the amide bond. Common reagents used for this activation include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyethyl)icosanamide may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the formation of the amide bond. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .

化学反应分析

Types of Reactions

N-(2-hydroxyethyl)icosanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)icosanamide.

Reduction: Formation of N-(2-aminoethyl)icosane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

N-(2-hydroxyethyl)icosanamide is part of a class of compounds known as fatty acid ethanolamides. Similar compounds include:

N-(2-hydroxyethyl)palmitamide: A shorter-chain analog with similar biological activities.

Phytosphingosine: A sphingoid base involved in skin barrier function.

Dihydrosphingosine: Another sphingoid base with roles in cellular signaling.

Compared to these compounds, N-(2-hydroxyethyl)icosanamide is unique due to its longer carbon chain, which may confer distinct physicochemical properties and biological activities .

属性

IUPAC Name |

N-(2-hydroxyethyl)icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJVQJHODMISJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396406 | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94421-69-9 | |

| Record name | N-(2-Hydroxyethyl)eicosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

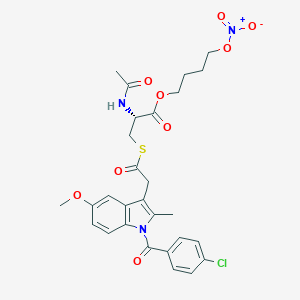

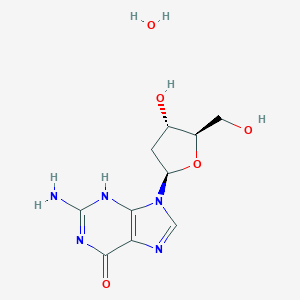

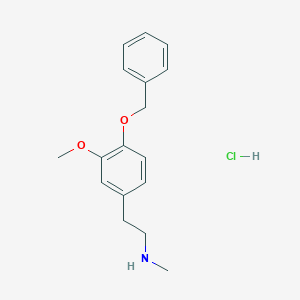

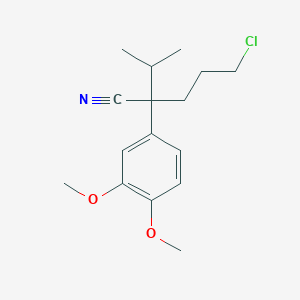

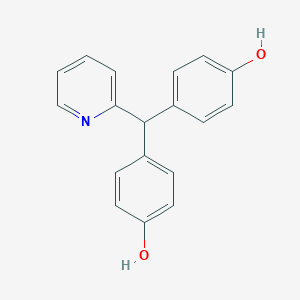

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)